
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a pyridazine ring (a six-membered ring with two nitrogen atoms), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and an isonicotinamide group (a pyridine ring with an amide group attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyridazine ring and the various attached groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridazine ring might undergo reactions with electrophiles or nucleophiles, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces between its molecules .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have been dedicated to the synthesis and chemical characterization of compounds related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide. For example, Zolfigol et al. (2013) and Moosavi‐Zare et al. (2013) describe the green, simple, and efficient methods for the preparation of related pyranopyrazoles and dihydropyrano[2,3-c]pyrazoles, highlighting the use of isonicotinic acid and disulfonic acid imidazolium chloroaluminate as catalysts in solvent-free conditions (Zolfigol et al., 2013; Moosavi‐Zare et al., 2013). These studies contribute to the field by providing eco-friendly synthetic routes for compounds with potential pharmacological applications.
Biological Activities
Research has also been conducted on the biological activities of compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide, with a focus on antimicrobial, antifungal, and anticancer properties. For instance, Mohamed (2004) reports on the synthesis and significant antibacterial activity of novel heterocycles, showing potential against various bacterial strains (Mohamed, 2004). Additionally, Xiao et al. (2014) explore the isolation of secondary metabolites from the endophytic Botryosphaeria dothidea, demonstrating antimicrobial, antioxidant, and cytotoxic activities, thereby indicating a broad spectrum of biological applications (Xiao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-4-2-14(3-5-16)17-6-7-18(24)23(22-17)13-12-21-19(25)15-8-10-20-11-9-15/h2-11H,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUQTHANDMXRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

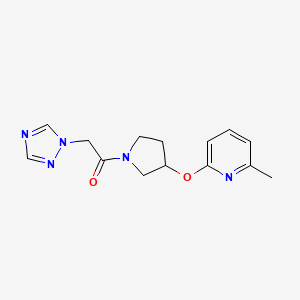

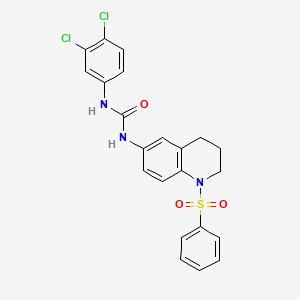



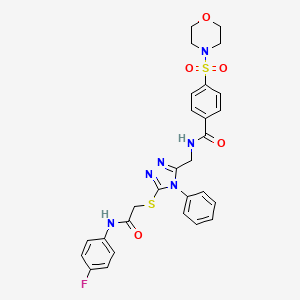
![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide](/img/structure/B2464186.png)

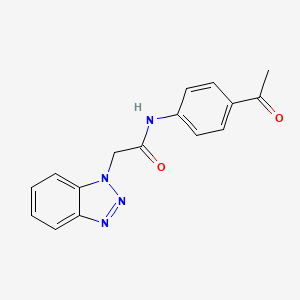
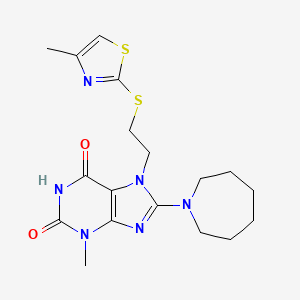

![2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464194.png)